
1H-Purine-2,6-dione, 8,8'-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes two purine rings connected by a pentanediyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) typically involves multi-step organic reactions. One common method includes the alkylation of 1H-purine-2,6-dione derivatives with 1,5-dibromopentane under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the pentanediyl bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the purine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate cellular signaling pathways by interacting with purine receptors or other proteins involved in signal transduction.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
1H-Purine-2,6-dione, 8,8’-(1,5-pentanediyl)bis(3,7-dihydro-1,3,7-trimethyl-) is unique due to its pentanediyl linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications and mechanisms of action.
属性
CAS 编号 |
5426-93-7 |
|---|---|
分子式 |
C21H28N8O4 |
分子量 |
456.5 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-[5-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)pentyl]purine-2,6-dione |
InChI |
InChI=1S/C21H28N8O4/c1-24-12(22-16-14(24)18(30)28(5)20(32)26(16)3)10-8-7-9-11-13-23-17-15(25(13)2)19(31)29(6)21(33)27(17)4/h7-11H2,1-6H3 |
InChI 键 |
ZPKSNVULVBWGOI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCCCCC3=NC4=C(N3C)C(=O)N(C(=O)N4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


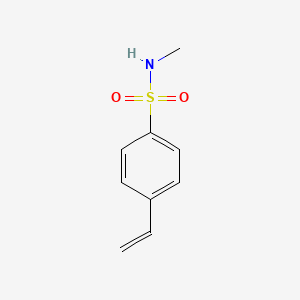
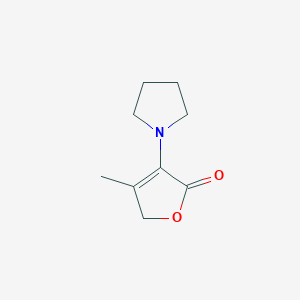
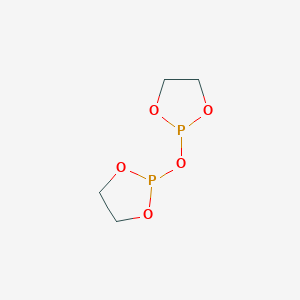
![[(E)-5,5,5-trichloropent-2-enyl] N-butylcarbamate](/img/structure/B14742583.png)


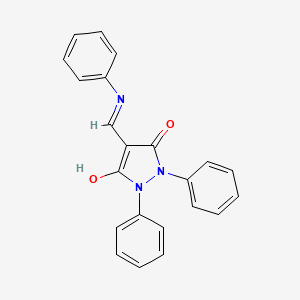
![5-butyl-5-ethyl-2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14742599.png)
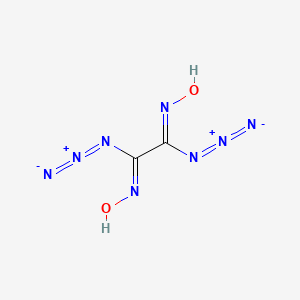
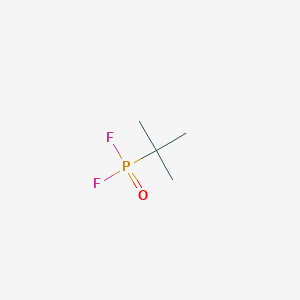
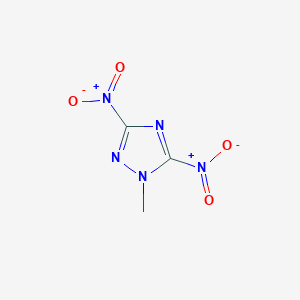
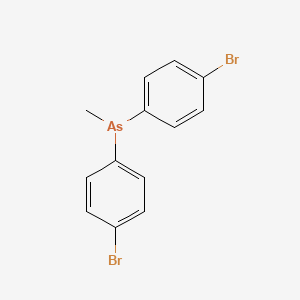
![1-(Furan-2-ylmethyl)-3-[4-[4-(furan-2-ylmethylcarbamoylamino)-2-methoxyphenyl]-3-methoxyphenyl]urea](/img/structure/B14742617.png)

